Enzaprost
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H33O5- |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/p-1/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1 |
InChI Key |
PXGPLTODNUVGFL-YNNPMVKQSA-M |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)[O-])O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)[O-])O)O)O |
Synonyms |
CF Me ester CMPF ester cyclohexyl methylphosphonofluoridate cyclohexyl methylphosphonofluoridate, (+)-isomer cyclohexyl methylphosphonofluoridate, (-)-isomer cyclohexylmethylphosphonofluoridate cyclosarin cyclosin GF cpd |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Endogenous Prostaglandin F2α
Arachidonic Acid Metabolism as the Precursor Pathway
The journey to PGF2α synthesis begins with the liberation of arachidonic acid from cellular membrane phospholipids (B1166683), followed by its conversion into a crucial prostaglandin (B15479496) intermediate.
Role of Phospholipase A2 in Arachidonic Acid Release
Arachidonic acid, the primary precursor for prostaglandin synthesis, is typically esterified in the sn-2 position of membrane phospholipids. Its release is the rate-limiting step in eicosanoid biosynthesis and is primarily mediated by the enzyme phospholipase A2 (PLA2) np-mrd.org. Various isoforms of PLA2 exist, including cytosolic PLA2 (cPLA2), secretory PLA2 (sPLA2), and calcium-independent PLA2 (iPLA2), each with distinct regulatory mechanisms and cellular localizations. Upon appropriate cellular stimulation, such as by hormones, growth factors, or inflammatory mediators, PLA2 is activated, hydrolyzing membrane phospholipids and liberating free arachidonic acid into the cytoplasm.
Cyclooxygenase Isoforms (COX-1 and COX-2) in Prostaglandin H2 Synthesis
Once liberated, arachidonic acid is acted upon by cyclooxygenase (COX) enzymes, also known as prostaglandin H synthases (PGHS). There are two main isoforms of COX: COX-1 and COX-2. Both enzymes catalyze two sequential reactions:
Cyclooxygenase activity: The incorporation of two molecules of O2 into arachidonic acid to form prostaglandin G2 (PGG2), a hydroperoxy endoperoxide.
Peroxidase activity: The reduction of PGG2 to prostaglandin H2 (PGH2), a hydroxy endoperoxide.
COX-1 is constitutively expressed in most tissues and is involved in maintaining physiological functions, often referred to as "housekeeping" prostaglandins (B1171923) wikipedia.org. COX-2 is typically inducible, with its expression significantly upregulated during inflammation, injury, or other pathological conditions, leading to the increased production of prostaglandins involved in these responses. PGH2 serves as a pivotal intermediate, from which various prostaglandins and thromboxanes are subsequently synthesized by specific terminal synthases.
Terminal Synthases in Prostaglandin F2α Production
The conversion of PGH2 into specific prostaglandins, including PGF2α, is facilitated by distinct terminal synthases, dictating the biological outcome of the eicosanoid pathway.
Prostaglandin F Synthase (PGFS) Mediated Pathways
Prostaglandin F Synthase (PGFS) is a key enzyme responsible for the direct conversion of PGH2 to PGF2α np-mrd.org. Several enzymes exhibit PGFS activity, including the cytosolic PGFS and the microsomal PGFS. These enzymes catalyze the reduction of the 9,11-endoperoxide group of PGH2, leading to the formation of PGF2α. This pathway is considered the primary enzymatic route for PGF2α synthesis in many tissues. For instance, in the uterus, PGFS activity is crucial for the production of PGF2α, which plays a vital role in luteolysis (regression of the corpus luteum) and the induction of parturition wikipedia.orgpig333.com.
Aldose Reductase Involvement in Prostaglandin F2α Synthesis
Beyond the direct PGFS-mediated pathway, aldose reductase (AR), an enzyme primarily known for its role in the polyol pathway of glucose metabolism, has also been identified as capable of catalyzing the synthesis of PGF2α from PGH2 np-mrd.org. Aldose reductase belongs to the aldo-keto reductase superfamily and can reduce the carbonyl group at C9 of PGH2 to a hydroxyl group, leading to the formation of 9α,11β-PGF2, an isomer of PGF2α, or directly PGF2α itself. This alternative pathway involving aldose reductase has been observed in various tissues and may contribute to PGF2α levels, particularly under conditions of oxidative stress or high glucose concentrations.
Enzymatic Degradation and Biotransformation of Prostaglandin F2α
The biological activity of PGF2α is tightly regulated not only by its synthesis but also by its rapid enzymatic degradation. PGF2α has an extremely short half-life in blood plasma, typically less than one minute wikipedia.organses.fr. The primary enzymes involved in its inactivation are 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and prostaglandin reductase.
15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): This enzyme initiates the catabolism of PGF2α by oxidizing the hydroxyl group at position C-15 to a ketone, forming 15-keto-PGF2α. This metabolite is largely inactive and represents a major step in the deactivation of PGF2α.
Prostaglandin Reductase: Following the action of 15-PGDH, prostaglandin reductase further reduces the double bond at C-13,14, leading to the formation of 13,14-dihydro-15-keto-PGF2α. This compound is a stable, inactive metabolite that can be further metabolized by beta-oxidation and omega-oxidation in the liver and kidneys, leading to shorter chain fatty acid derivatives that are eventually excreted.
The rapid biotransformation of PGF2α ensures that its potent biological effects are localized and transient, preventing systemic accumulation and prolonged action.
Key Enzymes in Prostaglandin F2α Metabolism
| Enzyme | EC Number | Primary Function | Substrate(s) | Product(s) |
| Phospholipase A2 (PLA2) | 3.1.1.4 | Hydrolysis of sn-2 fatty acyl bond in phospholipids | Membrane phospholipids | Arachidonic acid |
| Cyclooxygenase-1 (COX-1) | 1.14.99.1 | Conversion of arachidonic acid to PGH2 (constitutive) | Arachidonic acid | Prostaglandin H2 (PGH2) |
| Cyclooxygenase-2 (COX-2) | 1.14.99.1 | Conversion of arachidonic acid to PGH2 (inducible) | Arachidonic acid | Prostaglandin H2 (PGH2) |
| Prostaglandin F Synthase (PGFS) | 1.1.1.188 | Reduction of PGH2 to PGF2α | Prostaglandin H2 (PGH2) | Prostaglandin F2α |
| Aldose Reductase (AR) | 1.1.1.21 | Reduction of PGH2 to PGF2α (alternative pathway) | Prostaglandin H2 (PGH2) | Prostaglandin F2α |
| 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | 1.1.1.141 | Oxidation of the C-15 hydroxyl group of PGF2α | Prostaglandin F2α | 15-keto-PGF2α |
| Prostaglandin Reductase | 1.3.1.48 | Reduction of the C-13,14 double bond of 15-keto-PGF2α | 15-keto-PGF2α | 13,14-dihydro-15-keto-PGF2α |
Molecular Mechanisms of Prostaglandin F2α Action
Intracellular Signal Transduction Pathways Activated by PTGFR
Upon ligand binding, PTGFR activates a series of intracellular signaling cascades, predominantly through the G-protein-coupled pathway. patsnap.com This activation leads to a complex interplay of downstream effectors that ultimately mediate the physiological responses attributed to PGF2α.
The PTGFR primarily couples with Gq proteins. patsnap.combioscientifica.comnih.govoup.com This coupling initiates the activation of phospholipase C (PLC) beta, an immediate downstream effector. patsnap.combioscientifica.comoup.com Activated PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). patsnap.combioscientifica.comoup.com DAG, in turn, activates protein kinase C (PKC) signaling pathways. patsnap.combioscientifica.comnih.govoup.cominnoprot.com Beyond this primary Gq-PLC-PKC axis, PTGFR activation can also engage other signaling pathways, including the phosphatidylinositol-3-kinase (PI3K), extracellular signal-regulated kinase 1/2 (ERK1/2), and p38 mitogen-activated protein kinase (p38 MAPK) pathways. bioscientifica.com
Table 2: PTGFR G-Protein Coupling and Downstream Effectors
| G-Protein Coupled | Primary Downstream Effector | Secondary Messengers | Key Activated Kinases/Pathways |
| Gq | Phospholipase C (PLC) beta | IP3, DAG | PKC, PI3K, ERK1/2, p38 MAPK |
A critical consequence of PTGFR activation is the mobilization of intracellular calcium. patsnap.compatsnap.cominnoprot.com The IP3 generated from PLC activation binds to specific IP3 receptors located on the endoplasmic reticulum (ER), an intracellular calcium store. This binding triggers the release of stored calcium ions into the cytoplasm, leading to a rapid increase in intracellular calcium concentration, known as calcium flux. bioscientifica.comoup.comresearchgate.net This rise in intracellular calcium, along with DAG, contributes to the activation of PKC and initiates various cellular responses, including smooth muscle contraction. patsnap.com The measurement of these intracellular calcium fluxes is a common method for monitoring PTGFR activation in cellular assays. innoprot.comresearchgate.netinnoprot.comchayon.co.kr
While PTGFR primarily signals through the Gq-PLC-calcium pathway, direct and significant modulation of cyclic AMP (cAMP) signaling by PTGFR itself is not extensively detailed in the available research. G-protein coupled receptors can influence cAMP levels through coupling with Gs (stimulating adenylyl cyclase) or Gi (inhibiting adenylyl cyclase) proteins. However, the predominant signaling cascade for PTGFR involves Gq coupling, which leads to the generation of IP3 and DAG and subsequent calcium mobilization, rather than direct regulation of adenylyl cyclase activity.
Physiological Roles of Prostaglandin F2α in Biological Systems Mechanistic Focus
Mechanisms of Luteolysis and Corpus Luteum Regression
Luteolysis is the structural and functional degradation of the corpus luteum (CL), a transient endocrine gland essential for progesterone (B1679170) production to maintain pregnancy. wikipedia.orgfrontiersin.orgreprodaction.com In the absence of pregnancy, PGF2α initiates this regression, leading to the cessation of progesterone secretion and the subsequent onset of a new estrous or menstrual cycle. wikipedia.orgreprodaction.comscielo.org.mx
The regression of the corpus luteum induced by PGF2α involves a complex interplay of cellular events, leading to both functional and structural luteolysis. Functional luteolysis, characterized by a rapid decline in progesterone secretion, typically occurs within the first 12 hours of PGF2α action. frontiersin.orgoup.com This is followed by structural luteolysis, which involves the degeneration of luteal cells and vasculature. frontiersin.orgoup.com
Key cellular processes include:
Apoptosis : PGF2α induces luteal cell apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-dependent) pathways. frontiersin.org Studies in goats have shown that PGF2α significantly increases the apoptotic rate of luteal cells. frontiersin.org
Endoplasmic Reticulum (ER) Stress and Autophagy : Research indicates that ER stress and autophagy are activated in the late luteal phase, contributing to CL regression. PGF2α can promote luteal cell apoptosis and activate autophagy, with autophagy potentially inhibiting apoptosis via the PERK signaling pathway. frontiersin.org
Immune Cell Recruitment : Luteolysis is also characterized by an inflammatory-like immune response. PGF2α rapidly induces the accumulation of polymorphonuclear neutrophils (PMNs) into the corpus luteum, enhancing PMN adhesion to luteal endothelial cells via P-selectin expression. uzh.ch Macrophages and T lymphocytes also increase in number in the regressing CL, suggesting an immune response facilitated by increased expression of MHC class II molecules on luteal cells. uzh.chanimal-reproduction.org
PGF2α directly inhibits progesterone production by luteal cells. wikipedia.orgscielo.org.mxnih.govbioscientifica.combioscientifica.comresearchgate.net This inhibitory action occurs through multiple mechanisms:
Inhibition of Adenylate Cyclase : PGF2α rapidly blocks the activation of adenylate cyclase by the luteinizing hormone (LH) receptor complex in isolated luteal cells. bioscientifica.comnih.gov This interference occurs at sites both before and after the generation of cyclic AMP (cAMP), a crucial second messenger in steroidogenesis. nih.govbioscientifica.com
Cholesterol Side Chain Cleavage Enzyme : PGF2α inhibits the action of cholesterol side chain cleavage enzyme, which is responsible for converting cholesterol to pregnenolone, a precursor to progesterone. nih.gov
Protein Kinase C (PKC) Activation : Studies suggest that PGF2α inhibits progesterone production by activating the calcium and phospholipid-dependent protein kinase, PKC. nih.gov The inhibitory effects of PGF2α on LH-stimulated progesterone production are abolished in the presence of PKC inhibitors or in PKC-depleted cells, indicating PKC as a common mediator. nih.gov
Vasoactive Compounds : PGF2α can induce vasoactive compounds such as endothelin-1 (B181129) (EDN1) in the corpus luteum, which, through its receptor (EDNRA) on luteal steroidogenic cells, acts to decrease progesterone synthesis. researchgate.net
The interaction between oxytocin (B344502) and PGF2α is critical for the initiation and progression of luteolysis, particularly in domestic mammals. wikipedia.orgwikipedia.orgreprodaction.comscielo.org.mxnih.govphysiology.org
Pulsatile Release : PGF2α is released from uterine endometrial cells in a pulsatile pattern, primarily stimulated by oxytocin. wikipedia.orgwikipedia.orgscielo.org.mx This pulsatile secretion is essential for effective luteal regression. vetdergikafkas.org
Positive Feedback Loop : A positive feedback loop exists between PGF2α and oxytocin. Oxytocin, often released from the corpus luteum itself or neurohypophysial origin, stimulates the release of PGF2α from the uterus. In turn, PGF2α can stimulate further oxytocin release from the corpus luteum, amplifying the luteolytic signal. wikipedia.orgwikipedia.orgreprodaction.comnih.govphysiology.orggfmer.ch
Oxytocin Receptor Upregulation : Towards the end of the luteal phase, estrogen action upregulates endometrial oxytocin receptors. physiology.orgvetdergikafkas.orgoup.com The binding of oxytocin to these upregulated receptors in the endometrium then evokes the secretion of luteolytic pulses of uterine PGF2α. physiology.orgvetdergikafkas.orgoup.com This mechanism effectively converts hypothalamic neural signals (in the form of episodic oxytocin secretion) into uterine PGF2α pulses, leading to CL regression. physiology.org
Regulation of Myometrial Contractility
PGF2α is a potent uterotonic agent, meaning it stimulates uterine muscle contractions. taylorandfrancis.com This action is crucial for various reproductive events, including parturition and the expulsion of uterine contents. wikipedia.orgtaylorandfrancis.comnih.gov
PGF2α stimulates myometrial contractility through a series of intracellular signaling events, primarily involving calcium dynamics:
Intracellular Calcium Increase : PGF2α increases intracellular calcium concentration in uterine smooth muscle cells. liverpool.ac.uksrce.hrbioscientifica.com This is achieved through two main mechanisms:
Mobilization from Sarcoplasmic Reticulum (SR) : Rapid mobilization of stored calcium from the sarcoplasmic reticulum. srce.hr
Extracellular Calcium Entry : A slower, more sustained entry of extracellular calcium through receptor-operated membrane channels. srce.hr
Phosphatidylinositol (PI)-Signaling Pathway : PGF2α-stimulated myometrial contractions are generated by intracellular signaling mechanisms involving the activation of the phosphatidylinositol-signaling pathway. nih.govphysiology.org This pathway leads to the production of cytosolic calcium oscillations. nih.govphysiology.org The PGF receptor predominantly activates this pathway, coupling with Gq proteins. physiology.org
Uterine Activation Proteins : PGF2α can modulate the expression of uterine activation proteins (UAPs) in myometrial smooth muscle cells. It stimulates the expression of connexin 43 (CX43), prostaglandin (B15479496) endoperoxide synthase 2 (PTGS2), and oxytocin receptor (OTR), all of which contribute to enhanced uterine contractility and readiness for labor. bioscientifica.com Uterine myocytes also increase their actin and myosin content and develop more gap junctions towards the end of pregnancy to facilitate synchronous contractions. nih.gov
Dinoprost (B1670695) (PGF2α) is recognized for its potent uterotonic effects. Research indicates that dinoprost exhibits a greater uterotonic effect when compared to certain synthetic analogs, such as dl-cloprostenol. While other prostaglandins (B1171923) like Dinoprostone (PGE2) also stimulate uterine smooth muscle and are involved in cervical ripening, the specific comparative uterotonic potency of Dinoprost against a broad range of other prostaglandins is a complex area of research, with effects varying based on species, tissue, and specific receptor interactions. mims.comwikipedia.orgresearchgate.net
Regulation and Modulation of Prostaglandin F2α Activity
Hormonal Regulation of Prostaglandin (B15479496) F2α Synthesis and Receptor Expression
The synthesis of PGF2α and the expression of its receptor (PTGFR) are tightly controlled by various hormones, ensuring its actions are precisely timed and localized. This hormonal control is fundamental to the regulation of the female reproductive cycle and the establishment of pregnancy.
Influence of Estrogen and Progesterone (B1679170) on Endometrial Prostaglandin F2α Production
The ovarian steroid hormones, estrogen and progesterone, are primary regulators of endometrial PGF2α production, exerting complex and sometimes opposing effects that vary with the phase of the reproductive cycle. researchgate.netcapes.gov.brmdpi.com
Prolonged exposure to progesterone appears to prime the uterus for PGF2α synthesis by promoting the accumulation of arachidonic acid, the precursor for prostaglandins (B1171923), and the enzyme prostaglandin endoperoxide synthase. nih.govresearchgate.net However, progesterone also exerts a suppressive effect on PGF2α secretion, which diminishes after extended exposure. nih.govoup.com This dual action ensures that large-scale PGF2α release is appropriately timed for luteolysis. nih.govresearchgate.net
Estrogen, on the other hand, generally enhances the uterine responsiveness to stimuli that trigger PGF2α release. oup.comoup.com In some species, estrogen can promote the expression of the PGF2α receptor, while progesterone has a suppressive effect. oup.com The interplay between estrogen and progesterone appears to control PGF2α release by regulating the availability of oxytocin (B344502) receptors in the endometrium, a key step in initiating the pulsatile secretion of PGF2α that leads to the regression of the corpus luteum. capes.gov.br
Table 1: Effects of Estrogen and Progesterone on Endometrial PGF2α Regulation
| Hormone | Effect on PGF2α Synthesis | Effect on PGF2α Receptor (PTGFR) Expression |
| Estrogen | Enhances uterine responsiveness to PGF2α-releasing stimuli. oup.com | Can promote expression in some species. oup.com |
| Progesterone | Promotes accumulation of precursors for synthesis but also has a transient suppressive effect on secretion. nih.govresearchgate.netoup.com | Can suppress expression in some species. oup.com |
Impact of Gonadotropin-Releasing Hormone (GnRH) and Gonadotropins
Gonadotropins, such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH), play a role in regulating PGF2α receptor expression. In animal models, administration of gonadotropins has been shown to increase ovarian PGF2α receptor mRNA levels. nih.gov This suggests that gonadotropins can induce the expression of the PGF2α receptor gene in luteal cells, potentially through a cAMP-mediated pathway. nih.gov
The administration of Gonadotropin-Releasing Hormone (GnRH) in conjunction with PGF2α is a common practice in veterinary medicine to synchronize estrus and improve reproductive performance. tdl.orgnih.govnexusacademicpublishers.comnih.gov GnRH can enhance the luteinizing hormone surge, which may in turn influence the luteal response to PGF2α. nih.gov Furthermore, PGF2α analogs have been shown to increase the sensitivity of the pituitary gland to GnRH, enhancing LH release independently of progesterone withdrawal. nih.gov
Regulation by Interferon-tau in Early Pregnancy
During early pregnancy in ruminants, the conceptus secretes interferon-tau (IFN-τ), which is critical for preventing the regression of the corpus luteum and maintaining progesterone production. researchgate.netnih.govmdpi.com IFN-τ acts on the endometrial luminal epithelial cells to inhibit the pulsatile release of PGF2α, thereby preventing luteolysis. nih.govoup.com
The mechanism of action of IFN-τ involves the suppression of estrogen receptor gene expression, which is necessary for the expression of the oxytocin receptor. nih.govoup.com By reducing oxytocin receptors, IFN-τ disrupts the signaling pathway that mediates the pulsatile secretion of PGF2α. nih.govoup.com Interestingly, while IFN-τ inhibits the pulsatile release of PGF2α, the basal levels of PGF2α may actually increase in pregnant animals compared to non-pregnant ones. nih.gov IFN-τ may also shift the balance of prostaglandin synthesis to favor the production of prostaglandin E2 (PGE2), which has luteotrophic actions. nih.govoup.com
Cellular and Tissue-Specific Modulation of Prostaglandin F2α Responses
The physiological effects of PGF2α are not uniform throughout the body. They are modulated at the cellular and tissue level through differential expression of its receptor and the presence of complex feedback mechanisms.
Differential PTGFR Expression in Target Tissues
The Prostaglandin F2α receptor, encoded by the PTGFR gene, is a G-protein coupled receptor that mediates the actions of PGF2α. genecards.orgwikipedia.org The expression of PTGFR varies significantly among different tissues, which accounts for the tissue-specific effects of PGF2α.
High levels of PTGFR expression are found in the uterine myometrium, the eye, and the corpus luteum. wikipedia.orgabcam.com In the human endometrium, the expression of the PGF2α receptor is temporally regulated, with the highest levels observed during the mid- to late-proliferative phase of the menstrual cycle. oup.com This expression is predominantly localized to the epithelial cells. oup.com The receptor is also expressed in various other tissues, including the kidney, vascular smooth muscle, and connective tissues. abcam.comproteinatlas.orguniprot.org
Table 2: Relative Expression of PTGFR in Selected Human Tissues
| Tissue | Relative Expression Level |
| Uterine Myometrium | High |
| Corpus Luteum | High |
| Eye | High |
| Endometrium (Proliferative Phase) | High (Epithelial Cells) |
| Kidney | Moderate |
| Vascular Smooth Muscle | Moderate |
This table provides a general overview of PTGFR expression; levels can vary depending on physiological state.
Feedback Loops and Autoregulatory Mechanisms
The regulation of PGF2α activity involves intricate feedback loops. A notable example is the positive feedback loop between PGF2α and oxytocin that facilitates the degradation of the corpus luteum. wikipedia.org Uterine PGF2α stimulates the release of oxytocin from the corpus luteum, and luteal oxytocin, in turn, further stimulates the secretion of PGF2α from the uterus. nih.govresearchgate.netoup.com
Furthermore, there is evidence of an autoamplification loop where PGF2α can stimulate its own production within the corpus luteum. nih.govnih.gov This intraluteal production of PGF2α may play a significant role in luteal regression. nih.govnih.gov
Conversely, progesterone can exert negative feedback on PGF2α production, and PGF2α can inhibit progesterone synthesis, creating a regulatory balance. wikipedia.orgnih.govnih.gov At the cellular level, the signaling pathways activated by PGF2α, such as the MAPK pathway, can lead to diverse cellular responses including proliferation and apoptosis, and are themselves subject to complex regulation. nih.govovid.comnih.govresearchgate.net In some contexts, a positive feedback loop between prostaglandin E2 and EGF-like factors can sustain MAPK activation. nih.gov
Interactions with Other Biological Mediators
Enzaprost, a commercially available form of the naturally occurring prostaglandin F2α (PGF2α), does not operate in isolation. interchem.iedrugs.com Its physiological and pathological effects are intricately modulated through a complex network of interactions with other biological mediators. This "cross-talk" is fundamental to the regulation of diverse processes, from reproductive cycles to hemostasis. Understanding these interactions is crucial for a comprehensive grasp of PGF2α's biological role.
Cross-talk with Oxytocin Signaling Pathways
The interaction between Prostaglandin F2α and oxytocin is a cornerstone of reproductive physiology, particularly in the processes of luteolysis (the regression of the corpus luteum) and parturition (childbirth). wikipedia.org This relationship is often characterized as a positive feedback loop, where the release of one mediator stimulates the release of the other, amplifying the biological response.
In the context of luteolysis in species like sheep, oxytocin released from the corpus luteum stimulates the uterus to produce and release PGF2α. nih.gov PGF2α then acts back on the corpus luteum, not only to inhibit the production of progesterone but also to stimulate the release of more oxytocin, thereby perpetuating the cycle until the corpus luteum fully regresses. wikipedia.orgnih.gov
During labor, a similar synergistic relationship is observed. PGF2α increases the expression of oxytocin receptors (OTR) in the myometrium (the muscular wall of the uterus), enhancing the tissue's sensitivity to oxytocin. oup.combioscientifica.com This increased sensitivity leads to more forceful uterine contractions. The contractions themselves, stimulated by oxytocin, can further promote the local synthesis of PGF2α. wikipedia.org This reciprocal amplification is critical for the progression of labor. wikipedia.orgpnas.org
Research has delved into the molecular pathways governing this interaction. PGF2α has been shown to stimulate the expression of OTR in human myometrial smooth muscle cells through various signaling pathways, including those involving phospholipase C (PLC), PI3K, P38, and calcineurin/NFAT. bioscientifica.com Conversely, progesterone, the hormone that maintains pregnancy, can inhibit both oxytocin and PGF2α signaling, preventing premature luteolysis and labor. nih.gov Progesterone withdrawal is a key event that allows the PGF2α-oxytocin feedback loop to become dominant at term. oup.com
Table 1: Key Findings on PGF2α and Oxytocin Interaction
| Interacting Mediator | Biological Process | Key Research Finding | Species Studied |
| Oxytocin | Luteolysis | PGF2α and oxytocin form a positive feedback loop to induce corpus luteum regression. wikipedia.orgnih.gov | Sheep |
| Oxytocin | Parturition | PGF2α upregulates the expression of oxytocin receptors in the myometrium, enhancing contractility. oup.combioscientifica.com | Human |
| Progesterone | Luteolysis/Pregnancy Maintenance | Progesterone inhibits PGF2α and oxytocin signaling in luteal cells, protecting the corpus luteum. nih.gov | Ovine |
Influence on Platelet Aggregation Mechanisms
The role of Prostaglandin F2α in platelet aggregation is complex, with studies revealing both potentiating and inhibitory effects depending on the experimental context and the specific receptors involved. Platelets are crucial for hemostasis and thrombosis, and their function is tightly regulated by a variety of prostanoids, including thromboxane (B8750289) A2 (a potent stimulator) and prostacyclin (PGI2, a potent inhibitor). thieme-connect.commdpi.com
One line of research indicates that PGF2α can facilitate platelet activation and aggregation. In studies using murine platelets, PGF2α was found to potentiate adenosine (B11128) diphosphate (B83284) (ADP)-induced aggregation. thieme-connect.comnih.gov This effect was not mediated by the classical PGF2α receptor (FP), which was not detected on these platelets. Instead, the potentiation was significantly reduced in platelets lacking either the prostaglandin E2 receptor subtype EP3 or the thromboxane A2 receptor (TP). thieme-connect.comnih.gov The complete disappearance of this effect in platelets lacking both receptors suggests that PGF2α potentiates aggregation by acting through both the EP3 and TP receptors. thieme-connect.comnih.gov
Table 2: Research Findings on PGF2α's Effect on Platelet Aggregation
| Study Focus | Effect of PGF2α on Platelet Aggregation | Proposed Mechanism | Model System |
| Potentiation of ADP-induced aggregation | Potentiates | Acts as an agonist on Prostaglandin E2 Receptor Subtype EP3 and Thromboxane A2 Receptor TP. thieme-connect.comnih.gov | Murine Platelets |
| Inhibition of Arachidonic Acid/U46619-induced aggregation | Inhibits | Acts as an antagonist through direct interaction with the platelet TXA2/PGH2 receptor. nih.gov | Human Platelets |
Interaction with Lipid Mediators and Exosomes
Prostaglandin F2α is itself a lipid mediator, part of the eicosanoid family, which is synthesized from arachidonic acid. oup.com Its interactions extend to other molecules within this class and involve novel communication systems like exosomes. Exosomes are small extracellular vesicles released by cells that contain a cargo of proteins, lipids, and nucleic acids, acting as vehicles for intercellular communication. nih.gov
Recent research has shown that exosomes can carry a wide array of lipid-related proteins and bioactive lipids, including PGF2α. nih.gov Exosomes derived from rat basophilic leukemia cells were found to contain not only PGF2α, PGD2, and PGE2 but also the enzymes responsible for their synthesis, such as cyclooxygenases (COX-1 and COX-2). nih.gov Furthermore, these exosomes contained the machinery for phospholipase activation, the initial step in releasing arachidonic acid for prostaglandin synthesis. nih.gov
This finding suggests that exosomes can act as mobile platforms for the synthesis and transport of PGF2α and other lipid mediators. nih.gov When an exosome is taken up by a target cell, it can deliver its cargo, including pre-synthesized prostaglandins or the enzymatic machinery to produce them locally. nih.gov This represents a sophisticated mechanism for transcellular signaling, allowing for the targeted delivery of potent lipid mediators, thereby influencing the recipient cell's function in a highly specific manner. nih.gov This mode of transport and communication could be particularly important in processes like inflammation and parturition, where localized and coordinated cellular responses are essential. nih.gov
Effects on β-Defensin Gene Expression in Reproductive Tissues
β-defensins are a family of small, cationic antimicrobial peptides that are a crucial component of the innate immune system in reproductive tissues. nih.gov They are expressed by epithelial cells in both the male and female reproductive tracts and play a dual role in defending against microbial pathogens and participating in reproductive processes like sperm maturation and function. nih.govresearchgate.net
While direct studies explicitly detailing the regulation of β-defensin gene expression by PGF2α are not extensively documented, the two systems are known to be co-localized and co-active in the significant immunological and inflammatory events of the reproductive tract. PGF2α is a potent inflammatory mediator, and its levels rise dramatically during processes such as parturition, which involves a significant inflammatory component. wikipedia.orgoup.com Similarly, the expression of defensins is modulated by the local immune and inflammatory status. nih.gov
In cattle, for example, β-defensins are constitutively expressed in the reproductive tract, and copy number variation in the β-defensin 103 (DEFB103) gene has been linked to sperm function and the subsequent uterine immune response post-insemination. plos.org Given that PGF2α is a key regulator of uterine function and inflammation, it is plausible that it indirectly influences the expression of β-defensins as part of the broader inflammatory cascade it initiates. The complex signaling networks activated by PGF2α, including NFκB, which is a known regulator of immune gene expression, could potentially modulate the transcription of β-defensin genes. bioscientifica.com However, further research is required to establish a direct regulatory link between PGF2α signaling and β-defensin gene expression in reproductive tissues.
Advanced Research Methodologies for Dinoprost Studies
In Vivo Preclinical Animal Models for Mechanistic Elucidation
Gene Expression Analysis using RT-qPCR and Western Blotting
Gene expression analysis techniques like Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR) and Western Blotting are crucial for understanding the molecular pathways influenced by Dinoprost (B1670695). RT-qPCR quantifies messenger RNA (mRNA) levels, providing insights into gene transcription, while Western Blotting quantifies protein levels, revealing the functional output of gene expression. frontiersin.orgresearchgate.net
In Dinoprost studies, these methods are utilized to investigate the expression of genes and proteins involved in uterine contractility, prostaglandin (B15479496) synthesis and signaling, and related inflammatory pathways. For instance, researchers might examine the expression of prostaglandin receptors (e.g., FP receptors), enzymes like cyclooxygenase-2 (COX-2) which is a key mediator of uterine prostaglandin production, or other signaling molecules in myometrial cells or uterine tissues following Dinoprost exposure. nih.gov A study investigating uterine contraction regulated by microRNAs (miRNAs) used RT-qPCR and Western blots to identify changes in miRNA and protein expression, respectively, in endometrial tissue, including the expression of the oxytocin (B344502) receptor (OXTR) and the release of prostaglandin F2 alpha (PGF2α). nih.gov
Table 1: Examples of Genes and Proteins Studied in Dinoprost Research
| Gene/Protein Category | Specific Examples | Detection Method | Research Focus |
| Prostaglandin Receptors | FP receptors | RT-qPCR, Western Blotting | Receptor density and sensitivity to Dinoprost |
| Prostaglandin Synthesis Enzymes | Cyclooxygenase-2 (COX-2) | RT-qPCR, Western Blotting | Regulation of prostaglandin production in response to Dinoprost |
| Signaling Molecules | Oxytocin Receptor (OXTR) | RT-qPCR, Western Blotting | Cross-talk between Dinoprost and oxytocin pathways |
| Inflammatory Mediators | IL6, IL8 | RT-qPCR | Inflammatory responses associated with uterine activity |
Methodologies for Assessing Uterine Pressure and Contractility
Assessing uterine pressure and contractility is fundamental to understanding Dinoprost's uterotonic effects. Both in vitro and in vivo methodologies are employed to quantify these physiological responses.
In Vitro Methods:
Organ Bath Studies: Uterine tissue strips or isolated myometrial cells are mounted in organ baths, allowing precise control over the experimental environment. nih.govsonometrics.com Researchers can then apply Dinoprost at various concentrations and measure the resulting isometric or isotonic contractions. This method is valuable for gauging acute drug potency and examining uterine-specificity by comparing effects across different tissue types (e.g., myometrial vs. atrial). nih.gov
Collagen Lattice Contraction Assays: These assays involve layering primary or immortalized human myometrial cells onto collagen disks, providing a medium-throughput platform for evaluating uterotonic efficacy. nih.gov
3D Cell Rings: More recently, magnetically bioprinted human myometrial 3D cell rings have been developed as an in vitro contractility assay, offering a more physiologically relevant model. nih.gov
In Vivo Methods:
Intrauterine Pressure Transducers: These devices are transcervically placed into the uterus to directly measure intrauterine pressure and monitor uterine motility. researchgate.netnccwebsite.org This allows for the assessment of Dinoprost's effects on the frequency, amplitude, and duration of uterine contractions in live subjects. researchgate.net
Tocography: External tocography can be used to assess global uterine contractility non-invasively. nccwebsite.org
Sonomicrometry: This novel technique involves implanting piezoelectric crystals into the myometrium to objectively measure the distance between them, thereby assessing uterine involution and contractility changes in vivo. sonometrics.com
Table 2: Key Methodologies for Uterine Contractility Assessment
| Method Type | Specific Technique | Description | Application in Dinoprost Studies |
| In Vitro | Organ Bath Studies | Isolated uterine tissue strips or cells in a controlled environment. | Acute potency and tissue-specific effects. nih.gov |
| In Vitro | Collagen Lattice Contraction Assay | Myometrial cells on collagen disks to measure contraction. | Medium-throughput screening of uterotonic efficacy. nih.gov |
| In Vitro | 3D Cell Rings | Bioprinted myometrial cell rings for physiological relevance. | Advanced in vitro assessment of contractility. nih.gov |
| In Vivo | Intrauterine Pressure Transducers | Direct measurement of pressure inside the uterus. | Quantification of contraction strength and frequency. researchgate.net |
| In Vivo | Tocography | External monitoring of uterine contractions. | Non-invasive assessment of global uterine activity. nccwebsite.org |
| In Vivo | Sonomicrometry | Piezoelectric crystals implanted in myometrium to measure distance changes. | Objective measurement of uterine movement and involution. sonometrics.com |
Omics Integration and Systems Biology Approaches
Multi-omics integration and systems biology approaches are transforming Dinoprost research by providing a holistic understanding of its complex biological effects. These approaches combine data from various "omics" technologies to reveal the intricate interplay between different molecular layers. azolifesciences.combioscipublisher.com
Multi-omics Data Analysis for Systemic Effects
Multi-omics data analysis integrates data from genomics, transcriptomics, proteomics, and metabolomics to provide a comprehensive view of how Dinoprost affects biological systems. azolifesciences.combioscipublisher.com Each omics layer offers unique data, and their integration allows researchers to uncover deeper insights into biological processes, highlighting the interrelationships of biomolecules and their functions. azolifesciences.com This approach can reveal how changes in gene expression (transcriptomics) affect protein levels (proteomics), ultimately shaping metabolic pathways (metabolomics) in response to Dinoprost. azolifesciences.com
The integration of such diverse datasets, despite their heterogeneity, is essential for revealing novel insights into complex biological systems. bioscipublisher.com Bioinformatics methods are critical for processing, analyzing, and integrating these datasets, involving quality control, normalization, and alignment. Computational methods, including network analysis and machine learning, are then employed to identify patterns, correlations, and relationships between genes, proteins, and metabolites. azolifesciences.com This integrated approach can address applications like biomarker prediction and deriving insights into complex biological processes related to Dinoprost's action. azolifesciences.com
Pathway Enrichment Analysis (e.g., KEGG, Reactome)
Pathway enrichment analysis is a common approach that provides mechanistic insight into gene lists derived from high-throughput omics experiments. ebi.ac.uk Tools like KEGG (Kyoto Encyclopedia of Genes and Genomes) and Reactome are widely used curated databases that explicitly describe biological processes as a series of biochemical reactions. reactome.orgnih.gov
By applying lists of altered genes, proteins, or RNAs (identified through multi-omics analysis) to these biological networks, researchers can identify significantly impacted pathways. reactome.orgresearchgate.net For Dinoprost studies, this could involve identifying pathways related to smooth muscle contraction, inflammatory responses, or cellular signaling cascades that are significantly modulated. Pathway enrichment analysis helps in finding meaning in large datasets, identifying hidden patterns, and building mechanistic models to explain experimental observations. reactome.org
Table 3: Common Databases for Pathway Enrichment Analysis
| Database | Description | Application in Omics Analysis |
| KEGG | Collection of biological information including genes, proteins, and metabolic pathways. | Identifying significantly altered metabolic and signaling pathways. reactome.org |
| Reactome | Curated human pathways encompassing metabolism, signaling, and other biological processes. | Providing mechanistic insights into gene lists from high-throughput experiments. ebi.ac.ukreactome.org |
Computational and Statistical Methodologies
Computational and statistical methodologies are indispensable for analyzing complex biological data and modeling the effects of Dinoprost.
Modeling Non-Linear Dose-Response Relationships (e.g., GAMs, Bayesian Models)
Dose-response relationships in biological systems are often non-linear, meaning the effect of a compound does not increase proportionally with the dose across all concentrations. nih.gov Traditional linear models may not accurately capture these complex patterns, necessitating the use of more flexible modeling approaches.
Generalized Additive Models (GAMs): GAMs provide a flexible way to blend parametric and non-parametric techniques, making them suitable for modeling non-linear dose-response relationships without assuming a specific functional form. arxiv.org They allow for the inclusion of smooth functions of covariates, which can capture complex, non-linear patterns in the data. github.io In the context of Dinoprost, GAMs can be used to precisely characterize how uterine contractility or gene expression changes across a range of Dinoprost concentrations, revealing optimal response ranges or saturation points. github.io
Bayesian Models: Bayesian models offer several advantages for dose-response modeling, including the ability to incorporate prior knowledge, quantify uncertainty, and handle complex hierarchical structures often found in biological data. nih.govnih.gov Bayesian hierarchical non-linear regression models can account for variability between experiments and within experiments, providing a more robust analysis of dose-response data. nih.gov These models are particularly useful when dealing with limited sample sizes or when there is a need to synthesize evidence from multiple studies (meta-analysis). nih.gov For Dinoprost, Bayesian approaches can provide more accurate estimates of efficacy and potency parameters, even in situations with inherent biological variability. frontiersin.org
Table 4: Advanced Modeling Approaches for Dose-Response Relationships
| Model Type | Key Feature | Advantages | Application in Dinoprost Studies |
| GAMs | Flexible non-parametric smoothing functions. | Captures complex non-linear patterns without assuming a specific functional form. arxiv.org | Precise characterization of dose-dependent effects on uterine activity or gene expression. github.io |
| Bayesian Models | Incorporates prior knowledge; probabilistic inference. | Quantifies uncertainty; robust with small sample sizes; integrates external data. nih.govnih.govfrontiersin.org | Accurate estimation of potency and efficacy, even with biological variability. nih.govfrontiersin.org |
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Animal Models
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a crucial approach in drug development, aiming to quantitatively describe the relationship between drug exposure (pharmacokinetics) and its pharmacological effects (pharmacodynamics) over time. This methodology is vital for optimizing dosing regimens and understanding drug behavior in living systems. europa.eunih.govnih.gov While comprehensive, explicit PK/PD modeling studies with detailed data tables specifically for Dinoprost were not extensively available in the current search results, significant pharmacokinetic and pharmacodynamic data exist that form the basis for such analyses in animal models.
Pharmacokinetic Profile in Animal Models
Dinoprost exhibits a rapid elimination profile in various animal species. Studies have demonstrated that Dinoprost has a very short half-life in blood. For instance, in bovine blood, the half-life of Dinoprost is reported to be on the order of minutes. drugs.comzoetisus.comzoetisus.com Similarly, the plasma half-life of Dinoprost following intravenous administration is reported to be less than one minute. wikipedia.orgdrugbank.com However, in amniotic fluid, its half-life is considerably longer, ranging from 3 to 6 hours. wikipedia.orgdrugbank.com
Metabolism studies in laboratory animals, such as rats and monkeys, indicate that the metabolic pathways of tritium-labeled Dinoprost are qualitatively similar across these species, although quantitative differences in metabolite production may be observed. drugs.comzoetisus.com The radioactive dose of Dinoprost rapidly distributes into tissues and dissipates from them with a concentration curve closely mirroring that in the serum. drugs.comzoetisus.com The body's inherent metabolic, transport, excretory, and binding systems are already equipped to handle Dinoprost, as it is a natural prostaglandin. drugs.comzoetisus.com
The following table summarizes the reported half-life of Dinoprost in different biological matrices:
| Matrix | Species | Half-life | Source |
| Blood | Bovine | Minutes | drugs.comzoetisus.comzoetisus.com |
| Plasma (IV) | General | < 1 Minute | wikipedia.orgdrugbank.com |
| Amniotic Fluid | General | 3 to 6 Hours | wikipedia.orgdrugbank.com |
Pharmacodynamic Effects in Animal Models
The pharmacodynamic effects of Dinoprost are primarily related to its role as a luteolytic agent and a stimulant of smooth muscle fibers, particularly in the reproductive tract. defra.gov.uk
Luteolysis and Progesterone (B1679170) Decline: Dinoprost induces the involution of the corpus luteum (CL) in most mammalian species, leading to a decrease in progesterone (P4) concentrations. This luteolytic activity is crucial for inducing estrus and ovulation in cyclic females. defra.gov.uk Research in dairy cattle has shown that blood plasma P4 concentrations decrease significantly after Dinoprost administration. For instance, in cows at the mid-luteal phase, intra-corpus luteum (CL) injection of Dinoprost reduced P4 levels between 2 and 12 hours post-injection, while intramuscular (IM) administration caused a reduction between 8 and 12 hours. frontiersin.org Another study noted a significant decline in P4 levels two days after Dinoprost injection across various treatment groups in dairy cattle. researchgate.net
Uterine Contraction and Parturition Induction: Dinoprost stimulates myometrial activity, leading to uterine contractions. drugs.comdrugbank.com This effect is utilized to induce abortion or parturition in bovine and porcine species. defra.gov.uk In swine, administration of Dinoprost within three days of the predicted farrowing date typically results in parturition within approximately 30 hours. drugs.comzoetisus.com
Cervical Ripening: Dinoprost also facilitates cervical dilation and softening. escholarship.org
Oxytocin Release: Studies have indicated that Dinoprost can enhance oxytocin concentrations following both intra-CL injection and intramuscular administration. frontiersin.org
Integration of PK and PD for Modeling
While specific mathematical PK/PD models for Dinoprost were not detailed in the available literature, the existing pharmacokinetic data (e.g., rapid clearance) and pharmacodynamic observations (e.g., time-course of progesterone decline, onset of uterine contractions) provide the foundational elements for constructing such models. For example, a PK/PD model for Dinoprost would aim to quantify the relationship between the transient systemic concentrations of Dinoprost and the magnitude and duration of its luteolytic or uterotonic effects. Given its very short half-life, understanding the concentration-effect relationship would be critical for determining optimal dosing frequency and routes of administration to achieve sustained therapeutic effects.
Such models typically involve:
Pharmacokinetic Model: Describing the absorption, distribution, metabolism, and excretion of Dinoprost in the animal, often using compartmental or non-compartmental analysis to derive parameters like half-life and clearance. europa.eubiotechfarm.co.il
Pharmacodynamic Model: Characterizing the relationship between Dinoprost concentration at the site of action and the observed biological response (e.g., percentage decrease in progesterone, intensity of uterine contractions). This often involves direct or indirect response models, or Emax models. nih.goviiarjournals.org
PK/PD Link: Connecting the pharmacokinetic and pharmacodynamic models to predict the time course of the effect based on the dose administered. This allows for simulation of different dosing regimens to achieve desired therapeutic outcomes. europa.eunih.gov
The available research highlights the rapid metabolism and clearance of Dinoprost and its potent, albeit transient, effects on the reproductive system of animals. Future research utilizing advanced PK/PD modeling techniques could further refine our understanding of Dinoprost's dose-response characteristics and optimize its application in veterinary medicine.
Future Directions in Prostaglandin F2α Research
Elucidation of Unresolved Cellular and Molecular Mechanisms
Despite decades of research, a complete understanding of the cellular and molecular mechanisms underpinning the diverse actions of Prostaglandin (B15479496) F2α (PGF2α) remains elusive. Future research will need to unravel the complexities of its signaling pathways, from receptor activation to downstream gene regulation.
Recent breakthroughs in structural biology have provided high-resolution cryo-electron microscopy structures of the PGF2α receptor (FP receptor). nih.govresearchgate.netnih.govnih.govresearchgate.net These structural insights are paving the way for a more detailed understanding of ligand binding, receptor activation, and G protein coupling selectivity. nih.govresearchgate.netnih.govnih.govresearchgate.net However, the precise conformational changes that dictate the coupling to different G protein subtypes and the subsequent activation of divergent signaling cascades are yet to be fully elucidated.
The signaling network downstream of the FP receptor is intricate and involves multiple effector systems. While the activation of phospholipase C (PLC) leading to inositol (B14025) phosphate (B84403) production and intracellular calcium mobilization is a well-established pathway, the interplay with other signaling molecules is an active area of investigation. oup.com The transactivation of the epidermal growth factor receptor (EGFR) and the subsequent activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway represent a significant, yet not fully understood, signaling axis. Future studies are expected to delineate the precise molecular players and regulatory checkpoints in these interconnected pathways.
Furthermore, the mechanisms by which PGF2α regulates fundamental cellular processes such as cell adhesion and proliferation require deeper investigation. For instance, PGF2α has been shown to disrupt cell adhesion in bovine luteal theca cells by affecting cytokeratin, vimentin, and desmoplakin. The exact signaling events that mediate these cytoskeletal rearrangements are a key area for future research. Similarly, while PGF2α is known to induce cyclin D1 expression and DNA synthesis, the complete set of transcription factors and co-regulators involved in this mitogenic response is yet to be identified. researchgate.net
Investigation of Tissue-Specific Pharmacokinetics and Receptor Dynamics
The physiological effects of Enzaprost (the pharmaceutical form of PGF2α, also known as dinoprost) are profoundly influenced by its pharmacokinetic profile and the dynamic expression and function of its receptor in different tissues. A deeper understanding of these tissue-specific variations is crucial for both fundamental research and therapeutic applications.
Pharmacokinetic studies have shown that dinoprost (B1670695) is rapidly absorbed and metabolized. nih.govnih.gov For instance, in cattle and pigs, the major metabolite, 13,14-dihydro-15-keto-prostaglandin F2α (PGFM), reaches maximum plasma concentrations within minutes after administration. nih.gov However, the distribution of dinoprost and its metabolites into various tissues and the local metabolic pathways within these tissues are not fully characterized. Future research employing advanced techniques like whole-body autoradiography and mass spectrometry imaging will be instrumental in mapping the tissue-specific distribution and metabolism of this compound. jackwestin.commdpi.com
The expression of the FP receptor exhibits significant temporal and tissue-specific regulation. frontiersin.orgoup.com Studies in bovine uteroplacental tissues have demonstrated differential expression of FP receptor mRNA depending on the specific tissue and the stage of gestation. frontiersin.orgoup.com In the human endometrium, FP receptor expression is highest during the mid-to-late proliferative phase and is localized to the epithelial cell compartment. oup.comnih.gov However, the distribution and regulation of the FP receptor in a wider range of non-reproductive tissues are less understood. Characterizing the expression patterns and regulatory mechanisms of the FP receptor in tissues such as the cardiovascular system, central nervous system, and immune cells will be a key focus of future investigations. pnas.org
Furthermore, the dynamics of FP receptor trafficking, including internalization, recycling, and degradation, in response to ligand binding are likely to be cell-type specific. Elucidating these dynamic processes is essential for understanding the duration and intensity of PGF2α signaling in different physiological contexts.
Table 1: Tissue-Specific Expression of the Prostaglandin F2α Receptor (FP Receptor)
| Tissue/Organ System | Species | Key Findings |
| Uterus and Fetal Membranes | Bovine | Expression of FP receptor mRNA varies with tissue type and gestational stage. frontiersin.orgoup.com |
| Endometrium | Human | Highest FP receptor expression in the proliferative phase, localized to epithelial cells. oup.comnih.gov |
| Corpus Luteum | Multiple | High expression of FP receptor is crucial for luteolysis. nih.gov |
| Cardiovascular System | Mouse | FP receptor is expressed in preglomerular arterioles and renal collecting ducts. nih.gov |
| Stomach and Kidney | Mouse | A specific regulatory region of the FP gene controls its expression in these tissues. pnas.org |
| Eye | Human, Animals | FP receptors are present and are the target for PGF2α analogues used to treat glaucoma. nih.gov |
This table is not exhaustive and represents a selection of findings from the cited literature.
Discovery of Novel Regulatory Elements and Interacting Pathways
The biological activity of PGF2α is tightly controlled by a complex network of regulatory elements and interacting signaling pathways. Future research is poised to uncover novel players in this intricate regulatory landscape, providing a more comprehensive picture of how PGF2α synthesis and signaling are fine-tuned.
The biosynthesis of PGF2α from arachidonic acid is a multi-step enzymatic process. While the roles of cyclooxygenases (COX-1 and COX-2) and aldose reductase AKR1B1 are relatively well-established, the potential for regulation by other enzymes and the preferential coupling between different isoforms of these enzymes are areas for further exploration. pnas.org For example, the cytokine IL-1β can induce the expression of several enzymes in the PGF2α biosynthetic pathway, highlighting the integration of inflammatory signals in its production. pnas.org The discovery of novel enzymes or splice variants with PGF synthase activity could open new avenues for research. nih.gov
Beyond its synthesis, the signaling cascade initiated by PGF2α is subject to modulation by a variety of interacting pathways. The crosstalk between the PGF2α/FP receptor system and other signaling networks, such as those activated by growth factors and other prostanoids, is a critical area of investigation. For instance, the interaction with the transforming growth factor-beta (TGF-β) pathway is implicated in fibrotic processes. researchgate.net Understanding the molecular basis of these interactions will be key to deciphering the context-dependent effects of PGF2α.
Furthermore, the identification of novel upstream regulators and downstream effectors of the PGF2α signaling pathway is a priority. This includes the characterization of transcription factors that regulate the expression of the FP receptor gene, as well as the discovery of novel protein-protein interactions that modulate the activity of signaling components. The use of high-throughput screening techniques and systems biology approaches will be invaluable in identifying these new regulatory nodes.
Development of Advanced In Vitro and In Vivo Research Models
To dissect the complex biology of PGF2α, the development and application of sophisticated research models that more accurately recapitulate human physiology are essential. Moving beyond traditional two-dimensional cell cultures, the field is embracing advanced in vitro and in vivo systems.
Advanced In Vitro Models:
Three-dimensional (3D) organoid cultures are emerging as powerful tools to study the effects of PGF2α in a more physiologically relevant context. For example, 3D organoids derived from human orbital fibroblasts have been used to investigate the molecular etiology of prostaglandin-associated periorbitopathy. nih.govnih.gov These models allow for the study of cell-cell and cell-matrix interactions that are absent in monolayer cultures.
Microfluidic "organ-on-a-chip" platforms represent another exciting frontier. mdpi.comuts.edu.aubiomolther.org These devices can mimic the dynamic microenvironment of tissues, including fluid flow and mechanical forces, and can be used to create multi-organ systems to study the systemic effects of compounds like this compound. mdpi.comuts.edu.aubiomolther.org The development of organ-on-a-chip models that incorporate PGF2α-responsive tissues will provide unprecedented opportunities to study its complex physiological and pathological roles. researchgate.net
Advanced In Vivo Models:
Genetically engineered mouse models (GEMMs) have been instrumental in elucidating the in vivo functions of PGF2α and its receptor. wikipedia.org Mice with a targeted deletion of the FP receptor (FP knockout mice) have been crucial in demonstrating the essential role of PGF2α in parturition and its involvement in blood pressure regulation and atherosclerosis. frontiersin.orgnih.govresearchgate.net
Future in vivo research will likely involve the development of more sophisticated GEMMs, such as conditional knockout mice that allow for the tissue-specific and temporally controlled deletion of the FP receptor. This will enable researchers to dissect the specific roles of PGF2α in different organs and at different stages of development or disease. Furthermore, the use of transgenic mice expressing fluorescent reporter genes under the control of the FP receptor promoter will facilitate the visualization and tracking of PGF2α-responsive cells in vivo. pnas.org
Exploration of Prostaglandin F2α's Role in Broader Physiological Systems Beyond Reproduction
While the role of PGF2α in reproduction is well-documented, emerging evidence points to its significant involvement in a variety of other physiological systems, including the immune and cardiovascular systems, as well as in the central nervous system.
Immune Modulation and Inflammation:
PGF2α is increasingly recognized as a key player in the regulation of inflammation and immune responses. It is produced by various immune cells and its levels are elevated at sites of inflammation. oup.com The effects of PGF2α on immune cells are complex and can be both pro- and anti-inflammatory depending on the context. nih.gov For instance, PGF2α has been implicated in the pathogenesis of inflammatory conditions such as arthritis. nih.gov Future research will focus on dissecting the specific roles of PGF2α in different immune cell subsets and its contribution to the resolution of inflammation. The potential interplay between PGF2α and other inflammatory mediators, such as cytokines and chemokines, is also a critical area for investigation. researchgate.net
Cardiovascular System:
PGF2α exerts significant effects on the cardiovascular system. oup.com Studies in mice have shown that PGF2α can elevate blood pressure and promote the development of atherosclerosis. nih.gov The FP receptor is expressed in various components of the cardiovascular system, including vascular smooth muscle cells and cardiac fibroblasts. researchgate.net PGF2α can induce cardiac hypertrophy and fibrosis, and it may play a role in the regulation of renin release and fluid homeostasis. researchgate.netoup.com Further investigation into the signaling pathways downstream of the FP receptor in cardiovascular cells will be crucial for understanding its role in cardiovascular disease and for evaluating the therapeutic potential of targeting this pathway. nih.gov
Central Nervous System:
PGF2α and its receptor are also present in the central nervous system (CNS), where they are implicated in the regulation of various neurological processes. nih.gov PGF2α can influence cardiovascular functions through its central actions. nih.gov There is also growing interest in the role of PGF2α in neuroinflammation, a process that is central to the pathogenesis of many neurodegenerative diseases. nih.govmdpi.comuts.edu.au Future studies will aim to elucidate the specific cell types in the CNS that respond to PGF2α and the downstream consequences of this signaling in both physiological and pathological conditions.
Comparative Studies with Other Prostaglandin Analogues for Mechanistic Insights
A variety of synthetic prostaglandin F2α analogues have been developed for therapeutic use, most notably in ophthalmology for the treatment of glaucoma and in obstetrics. nih.gov Comparative studies of these analogues with the parent compound, this compound, offer valuable opportunities to gain mechanistic insights into the structure-activity relationships of the FP receptor.
Different PGF2α analogues exhibit varying affinities and efficacies for the FP receptor, as well as for other prostanoid receptors. nih.gov For instance, some analogues are more selective for the FP receptor than PGF2α itself, which can also interact with other prostaglandin receptors. researchgate.net By comparing the signaling profiles and physiological effects of a range of analogues with distinct receptor interaction properties, researchers can probe the specific molecular determinants of FP receptor activation and downstream signaling.
Moreover, some synthetic analogues have been designed to have increased metabolic stability compared to the rapidly cleared natural PGF2α. biomolther.org Comparing the in vivo effects of these stable analogues with this compound can help to differentiate between the effects of acute, pulsatile signaling and those of more sustained receptor activation. biomolther.org Such studies have revealed that the luteolytic and smooth muscle effects of PGF2α can be dissociated, suggesting the existence of different receptor conformations or signaling pathways that mediate these distinct physiological responses. biomolther.org
Future comparative studies should employ a combination of in vitro and in vivo models to systematically evaluate the molecular and physiological effects of a wider range of PGF2α analogues. This will not only enhance our fundamental understanding of prostaglandin biology but may also guide the development of new, more selective, and effective therapeutic agents.
Table 2: Comparison of Prostaglandin F2α and its Analogues
| Compound | Key Characteristics | Therapeutic Area (Example) |
| This compound (Dinoprost) | Natural Prostaglandin F2α; rapid metabolism. researchgate.net | Veterinary obstetrics |
| Latanoprost | Synthetic PGF2α analogue; high selectivity for the FP receptor. researchgate.net | Glaucoma nih.gov |
| Travoprost | Synthetic PGF2α analogue. nih.gov | Glaucoma |
| Bimatoprost | Synthetic PGF2α analogue. nih.gov | Glaucoma |
| 13-dehydro PGF2α analogues | Synthetic analogues with potentially greater metabolic stability and dissociated smooth muscle activity. biomolther.org | Investigational |
This table provides a brief overview and is not exhaustive.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
